Aak1-IN-2 (tfa)
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Overview
Description
Aak1-IN-2 (tfa) is a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This compound has shown significant potential in the treatment of neuropathic pain and various viral infections. Aak1-IN-2 (tfa) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-2 (tfa) involves multiple steps, starting with the preparation of the core pyrrolo[2,1-f][1,2,4]triazine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,1-f][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of Aak1-IN-2 (tfa) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Aak1-IN-2 (tfa) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Aak1-IN-2 (tfa) with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Aak1-IN-2 (tfa) has a wide range of scientific research applications:
Neuropathic Pain: It has been validated in clinical settings for the treatment of neuropathic pain by inhibiting AAK1.
Antiviral Research: The compound has shown potential in inhibiting viral entry into cells, making it a candidate for treating infections caused by viruses such as Hepatitis C, Dengue, Ebola, and COVID-19.
Neurodegenerative Diseases: Aak1-IN-2 (tfa) is being explored for its potential in treating diseases like Alzheimer’s and Parkinson’s by modulating receptor endocytosis.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a valuable tool in cancer research.
Mechanism of Action
Aak1-IN-2 (tfa) exerts its effects by inhibiting Adaptor Protein 2-Associated Kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the AP2M1 subunit, which is crucial for clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-2 (tfa) disrupts this pathway, reducing the internalization of receptors and viruses into cells .
Comparison with Similar Compounds
Similar Compounds
TIM-098a: Another potent AAK1 inhibitor with similar properties but different structural features.
Compound 30: A structurally similar compound with efficacy in pain models.
TIM-063: An ATP-competitive inhibitor with broader kinase selectivity.
Uniqueness
Aak1-IN-2 (tfa) stands out due to its high selectivity for AAK1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for neurological research and the treatment of central nervous system disorders .
Properties
Molecular Formula |
C24H22F6N4O4 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1 |
InChI Key |
ARWMHIAYTRRPLS-NTEVMMBTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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